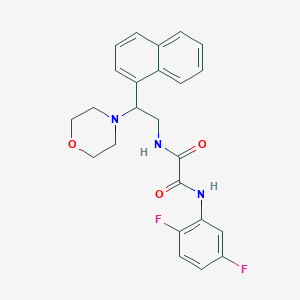

![molecular formula C21H14ClNS B2759023 2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-94-4](/img/structure/B2759023.png)

2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

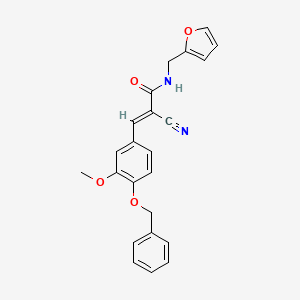

“2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline” is a chemical compound with the molecular formula C21H14ClNS . It has an average mass of 347.861 Da and a monoisotopic mass of 347.053558 Da .

Molecular Structure Analysis

The molecular structure of “2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline” consists of 21 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .Applications De Recherche Scientifique

Antioxidant Activity

Compounds with structures similar to 2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline have been evaluated for their antioxidant capacity. Antioxidant assays, such as the ABTS/PP decolorization assay, have been utilized to understand the reaction pathways of antioxidants, including phenolic compounds, which can form coupling adducts or undergo oxidation without coupling. These pathways are crucial for elucidating the total antioxidant capacity and the specificity of oxidation products (Ilyasov et al., 2020). Additionally, various analytical methods for determining antioxidant activity highlight the significance of electron transfer and hydrogen atom transfer mechanisms in assessing the efficacy of antioxidants (Munteanu & Apetrei, 2021).

Antibacterial and Antimalarial Properties

Chloroquine and its derivatives, sharing a quinoline backbone, have been studied extensively for their antibacterial and antimalarial properties. Such compounds have found applications in treating bacterial infections in aquaculture and combating malaria, with emphasis on resistance management and therapeutic potential (Njaria et al., 2015; Rigos & Troisi, 2005).

Enzyme Inhibition

The role of enzyme inhibitors, including sulfonamides and isoquinoline derivatives, has been explored for therapeutic applications in cancer, neurodegenerative disorders, and as modulators of enzyme activity. These studies highlight the potential of quinoline compounds in the development of novel therapeutics targeting specific enzyme pathways (Penning, 2017; Gupta et al., 2021).

Propriétés

IUPAC Name |

2-(3-chlorophenyl)sulfanyl-3-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNS/c22-17-10-6-11-18(14-17)24-21-19(15-7-2-1-3-8-15)13-16-9-4-5-12-20(16)23-21/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGUFQVNIFETIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2758944.png)

![tert-butyl 4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2758949.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)

![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)